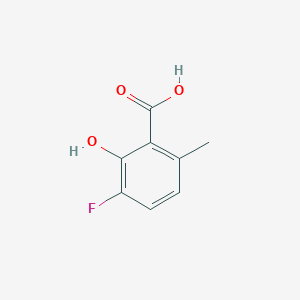

3-Fluoro-2-hydroxy-6-methylbenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-Fluoro-2-hydroxy-6-methylbenzoic acid” is a chemical compound with the molecular formula C8H7FO3 . It is used in research and has a molecular weight of 170.14 g/mol . It is also used as a synthesis intermediate for APIs and liquid crystals .

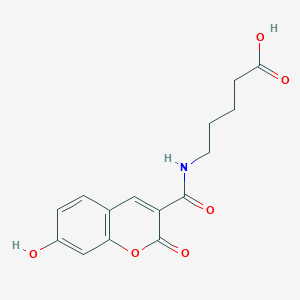

Molecular Structure Analysis

The molecular structure of “this compound” consists of 8 carbon atoms, 7 hydrogen atoms, 1 fluorine atom, and 3 oxygen atoms . The exact structure can be represented by the SMILES string CC(C(=O)N(CC1=CC(=CC=C1)Cl)C2CC2)N .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 170.14 g/mol . It is a powder form substance .

Scientific Research Applications

Environmental Science and Photodegradation

Research on photodegradation, particularly involving compounds like parabens (which share a structural similarity with 3-Fluoro-2-hydroxy-6-methylbenzoic acid due to the benzoic acid moiety), highlights the importance of understanding how these compounds degrade under environmental conditions. Studies have shown efficient photodegradation of hazardous water contaminants using ultraviolet lamps, which could be relevant for the environmental fate of this compound (Gmurek et al., 2015).

Biochemical Applications

In biochemistry, the hydroxyl radical prevention capacity of compounds is critical for understanding their antioxidant potential. A fluorometric assay using fluorescein as a probe offers a novel method for evaluating this capacity, which could be applied to studying the antioxidant properties of this compound and related compounds (Ou et al., 2002).

Material Science and Imaging

In material science, the development of new fluorogenic chemosensors for metal ions, such as aluminum, demonstrates the potential of benzoic acid derivatives in creating sensitive and selective detection systems. This suggests that modifications to the benzoic acid core, such as the introduction of a 3-fluoro-2-hydroxy-6-methyl group, could lead to novel applications in sensing and imaging technologies (Ye et al., 2014).

Plant Biology and Disease Resistance

The study of salicylic acid derivatives, including those with fluorine substitutions, in inducing plant defenses against pathogens provides insights into the bioactive potential of structurally similar compounds. Such research could inform the development of new agrochemicals based on this compound for enhancing crop resistance to diseases (Silverman et al., 2005).

Synthesis and Chemical Transformations

The synthesis and transformations of quinoline derivatives, involving reactions with benzoic acids, highlight the versatility of benzoic acid derivatives in medicinal chemistry. Such processes could be relevant for creating novel pharmaceuticals or agrochemicals from this compound and similar compounds (Aleksanyan & Hambardzumyan, 2013).

Safety and Hazards

The safety data sheet for a similar compound, “3-Fluorobenzoic acid”, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water and seek medical attention if irritation persists .

Mechanism of Action

Target of Action

It is known that benzylic halides, which are structurally similar to this compound, typically react via an sn1 or sn2 pathway . The specific targets of 3-Fluoro-2-hydroxy-6-methylbenzoic acid would depend on the specific biochemical context in which it is used.

Mode of Action

For instance, 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation

Biochemical Pathways

It is known that similar compounds are used in the suzuki–miyaura coupling reaction , a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This suggests that this compound may also be involved in similar biochemical pathways.

Result of Action

It is known that similar compounds are used in the synthesis of various products, suggesting that this compound may also have a wide range of potential effects depending on the specific context of its use .

properties

IUPAC Name |

3-fluoro-2-hydroxy-6-methylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO3/c1-4-2-3-5(9)7(10)6(4)8(11)12/h2-3,10H,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODVRRRPJABRNDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)F)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1341415-83-5 |

Source

|

| Record name | 3-fluoro-2-hydroxy-6-methylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(7-(2-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2556634.png)

![[7-(Butylsulfanyl)-5-(4-fluorophenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2556635.png)

![N-({4-allyl-5-[(2,6-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)-4-chlorobenzenesulfonamide](/img/structure/B2556636.png)

![7-[(E)-2-(2,4-dichlorophenyl)ethenyl]-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2556638.png)

![1-[(Pyrido[3,4-d]pyrimidin-4-ylamino)methyl]cyclohex-2-en-1-ol](/img/structure/B2556642.png)

![5-chloro-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2556647.png)

![N-(2,4-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2556649.png)

![8-Bromoimidazo[1,2-a]pyridin-2-amine HCl](/img/structure/B2556654.png)